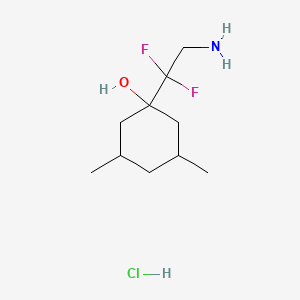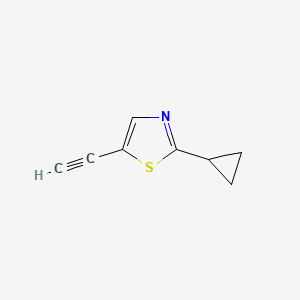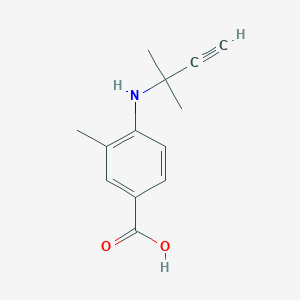
(2S)-2-(2-bromophenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a bromine atom attached to a phenyl ring, which is in turn connected to the oxirane ring. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-bromophenyl)oxirane can be achieved through various methods. One common approach involves the epoxidation of alkenes. For instance, the starting material, 2-bromostyrene, can be subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired epoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation reactions. The process may utilize catalysts to enhance the reaction efficiency and selectivity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2-bromophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening process. For example, treatment with hydrochloric acid or sodium hydroxide can lead to the formation of diols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl oxiranes.
Ring-Opening Reactions: Diols or other functionalized derivatives.
Oxidation and Reduction: Ketones or alcohols.
Applications De Recherche Scientifique
(2S)-2-(2-bromophenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (2S)-2-(2-bromophenyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it susceptible to attack by nucleophiles. This reactivity allows the compound to interact with various biological targets, such as enzymes and proteins, potentially leading to the modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(3-bromophenyl)oxirane
- (2S)-2-(4-bromophenyl)oxirane
- (2S)-2-(2-chlorophenyl)oxirane
Uniqueness
(2S)-2-(2-bromophenyl)oxirane is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The stereochemistry also plays a crucial role in determining its biological activity and selectivity in various reactions .
Propriétés
Formule moléculaire |
C8H7BrO |
|---|---|
Poids moléculaire |
199.04 g/mol |
Nom IUPAC |
(2S)-2-(2-bromophenyl)oxirane |
InChI |
InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 |
Clé InChI |
ZHYZZBGVWDYSEW-MRVPVSSYSA-N |
SMILES isomérique |
C1[C@@H](O1)C2=CC=CC=C2Br |
SMILES canonique |
C1C(O1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)







![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)



![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)

